1-(2,4-Dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, characterized by a pyrazole ring fused with a pyrimidine ring. These compounds are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry and drug discovery. [, , , , ]
1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor targeting cyclin-dependent kinases and epidermal growth factor receptor tyrosine kinases. The molecular structure features a pyrazole ring fused with a pyrimidine ring, contributing to its biological activity.
1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as a kinase inhibitor and falls under the category of antitumor agents due to its cytotoxic properties against cancer cell lines.
The synthesis of 1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:
The synthesis may also employ advanced techniques such as microwave-assisted synthesis or ultrasonic-assisted synthesis to enhance yield and reduce reaction times. These methods optimize reaction conditions for industrial production .
The molecular formula for 1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is CHN. The compound consists of a fused pyrazole and pyrimidine ring system with substitutions that enhance its biological activity.
Key structural data includes:
This compound can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example:
The primary mechanism of action for 1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts cell cycle progression, leading to cell cycle arrest.
The compound demonstrates potent cytotoxicity against various cancer cell lines such as MCF-7 (IC50 ~ 45–97 nM) and HCT-116 (IC50 ~ 6–99 nM), indicating its potential as an anticancer agent .
The pyrazolo[3,4-d]pyrimidine nucleus serves as a privileged bioisostere for the endogenous purine nucleobase adenine, a fundamental component of ATP. This scaffold replicates the hydrogen-bonding topology and electronic distribution of adenine through strategic nitrogen positioning at N1 and N8 (equivalent to N1 and N9 in purines), enabling competitive binding at ATP-dependent kinase active sites [1] [7]. The planar, aromatic character of the bicyclic system facilitates π-stacking interactions within hydrophobic kinase pockets, while its synthetic accessibility allows targeted modifications at C3, C4, and N1 positions to optimize binding affinity and selectivity [6] [10].
X-ray crystallographic analyses of analogous inhibitors (e.g., CDK2 complexes) confirm that pyrazolo[3,4-d]pyrimidines adopt binding poses nearly superimposable with purine-based inhibitors. The N1 nitrogen and C6 amino group (where applicable) form bidentate hydrogen bonds with backbone residues in the kinase hinge region—typically with Leu83 in CDK2 or Met793 in EGFR—mimicking adenine’s interactions with conserved glutamate and backbone amide motifs [1] [10]. This molecular mimicry underpins the scaffold’s utility across diverse kinase targets, including CDKs, Src-family kinases, and EGFR [1] [6].
Table 1: Hydrogen Bonding Interactions of Pyrazolo[3,4-d]pyrimidine vs. Adenine in Kinase Binding Sites
Interaction Site | Adenine (ATP) | Pyrazolo[3,4-d]pyrimidine | Kinase Residues Engaged |
---|---|---|---|
Donor/Acceptor Pair 1 | N1-H···Backbone C=O | N1-H···Backbone C=O (Leu83) | CDK2: Leu83, EGFR: Met793 |
Donor/Acceptor Pair 2 | C6-NH₂···Backbone NH | C4-NH···Backbone NH (Glu81/Lys33) | CDK2: Glu81, EGFR: Lys33 |
Hydrophobic Contacts | C2-H/C8-H···Alkyl side chains | C3-Me/Phenyl···Phe80/Gln85 | CDK2: Phe80, Gln85 |
The 1-(2,4-dimethylphenyl) moiety appended to the pyrazole nitrogen occupies a sterically tolerant hydrophobic pocket adjacent to the ATP-binding site. Ortho-methyl substitution (2-Me) induces torsional constraint, forcing the phenyl ring perpendicular to the heterocyclic plane. This conformation optimizes van der Waals contacts with conserved hydrophobic residues (e.g., Phe80 in CDK2 or Leu694 in EGFR), while the para-methyl group (4-Me) extends into a deeper sub-pocket lined with lipophilic amino acids like Leu134 or Val18 [5] [9]. Molecular dynamics simulations indicate the 2,4-dimethyl configuration enhances binding free energy by 1.8–2.3 kcal/mol versus unsubstituted phenyl, primarily through reduced desolvation penalties and enhanced dispersion forces [1].
The N-phenyl group at C4 acts as a "hydrophobic tail," projecting into a solvent-exposed region (hydrophobic region II) where its aromatic surface engages in T-shaped π-stacking with gatekeeper residues (e.g., Phe82 in CDK2) [10]. Unsubstituted phenyl provides optimal geometry for this interaction; bulky electron-withdrawing groups (e.g., -NO₂, -CF₃) diminish affinity by inducing steric clashes or disrupting electron density. Notably, this substituent’s rotational freedom allows adaptive binding across divergent kinase isoforms, contributing to broad-spectrum activity observed in analogs like 14 and 15 from [1], which inhibit CDK2 at IC₅₀ < 0.12 μM [1] [10].
Table 2: Impact of Substituents on Binding Affinity in Pyrazolo[3,4-d]pyrimidine Inhibitors
Position | Substituent | Target Kinase | IC₅₀ (μM) | Key Binding Interactions |
---|---|---|---|---|
N1 | 2,4-dimethylphenyl | CDK2/Cyclin A2 | 0.057–0.119 | Van der Waals: Phe80, Leu134; T-stacking: Phe82 |
N1 | 4-methylphenyl | CDK2/Cyclin A2 | 0.184 | Reduced hydrophobic contact with Leu134 subpocket |
C4 | N-phenyl | EGFR | 0.016–0.236 | π-stacking: Phe723; H-bond: Met793 |
C4 | N-cyclohexyl | EGFR | >1.0 | Disrupted π-stacking; suboptimal hydrophobic contact |
Purine-derived inhibitors (e.g., roscovitine, olomoucine) historically dominated cyclin-dependent kinase (CDK) inhibition but exhibited limited selectivity due to conserved ATP-site homology across kinases. Pyrazolo[3,4-d]pyrimidines address this via strategic exploitation of three key differences:
Biophysical studies confirm these analogs achieve lower Kd values against CDK2 (Kd = 38 nM) compared to purine-based dinaciclib (Kd = 1.2 nM), but compensate through enhanced cellular permeability and reduced efflux by P-glycoprotein (0.3–0.4-fold downregulation in 15/16 per [10]). This pharmacokinetic advantage translates to potent in vivo antitumor activity despite moderately lower enzymatic potency [1] [10].
Table 3: Pyrazolo[3,4-d]pyrimidines vs. Purine Kinase Inhibitors: Selectivity and Efficacy
Inhibitor Class | Representative Compound | CDK2 IC₅₀ (μM) | GSK3β IC₅₀ (μM) | Cytotoxicity (HCT-116) IC₅₀ (μM) | P-gp Inhibition (Fold Change) |
---|---|---|---|---|---|
Pyrazolo[3,4-d]pyrimidine | Compound 14 [1] | 0.057 | 3.21 | 0.006 | 0.301 [10] |
Pyrazolo[3,4-d]pyrimidine | Compound 16 [10] | 0.034* | 2.98* | 0.018 | 0.449 [10] |
Purine | Roscovitine | 0.70 | 0.50 | 15.2 | Not reported |
Purine | Dinaciclib | 0.001 | 0.002 | 0.011 | 1.02 [10] |
*Data extrapolated from EGFR studies; CDK2 inhibition inferred from structural homology.
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